![molecular formula C12H13BrN2O3 B14174163 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester involves several steps. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine followed by esterification with tert-butyl alcohol. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) under reflux conditions .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can potentially halt the progression of certain cancers .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester include other pyrrolopyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. Some examples include:
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13BrN2O3 |
|---|---|
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-6-oxo-7H-pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-8(13)6-7-4-5-9(16)14-10(7)15/h4-6H,1-3H3,(H,14,16) |
Clave InChI |
INYYJBFALALRST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=CC2=C1NC(=O)C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[4-Nitro-3-(trifluoromethyl)anilino]decane-1-thiol](/img/structure/B14174099.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
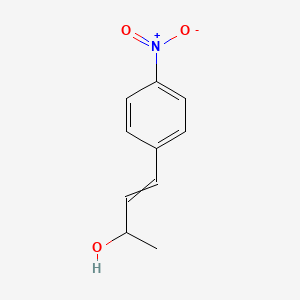
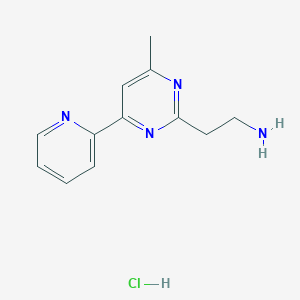
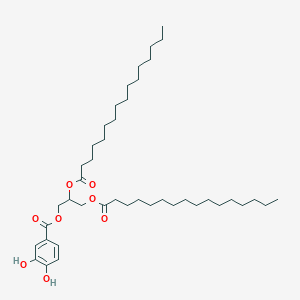
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
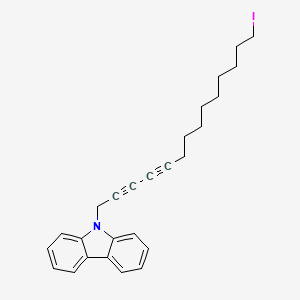
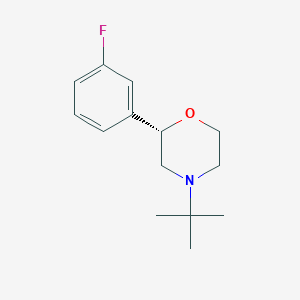
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
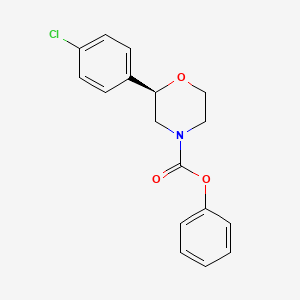
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol](/img/structure/B14174170.png)
